molecular formula C7H12ClF2N B2649413 2,2-Difluorospiro[2.4]heptan-6-amine;hydrochloride CAS No. 2248372-42-9

2,2-Difluorospiro[2.4]heptan-6-amine;hydrochloride

Cat. No.: B2649413
CAS No.: 2248372-42-9
M. Wt: 183.63
InChI Key: ISCAROMSCHFHBM-UHFFFAOYSA-N
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Description

2,2-Difluorospiro[2.4]heptan-6-amine;hydrochloride is a chemical compound characterized by its unique spirocyclic structure, which includes a seven-membered ring with two fluorine atoms at the 2-position and an amine group at the 6-position. The hydrochloride salt form enhances its solubility and stability, making it useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluorospiro[2.4]heptan-6-amine;hydrochloride typically involves the reaction of a suitable precursor with fluorinating agents. One common method includes the deoxofluorination of ketones using reagents like XtalFluor-M . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precision and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluorospiro[2.4]heptan-6-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated ketones, while reduction could produce difluorinated alcohols.

Scientific Research Applications

2,2-Difluorospiro[2.4]heptan-6-amine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Difluorospiro[2.4]heptan-6-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluorospiro[2.4]heptan-6-amine;hydrochloride is unique due to its specific fluorination pattern and spirocyclic structure, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specialized applications.

Properties

IUPAC Name

2,2-difluorospiro[2.4]heptan-6-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N.ClH/c8-7(9)4-6(7)2-1-5(10)3-6;/h5H,1-4,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCAROMSCHFHBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1N)CC2(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2248372-42-9
Record name 1,1-difluorospiro[2.4]heptan-5-amine hydrochloride
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